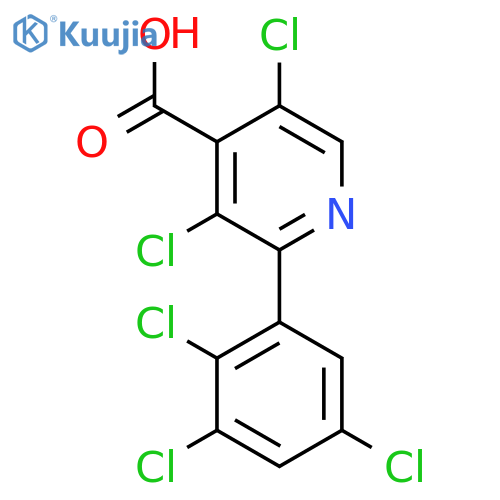Cas no 1361650-70-5 (3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid)

1361650-70-5 structure
商品名:3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid
CAS番号:1361650-70-5
MF:C12H4Cl5NO2
メガワット:371.430658340454
CID:4966454
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid
-
- インチ: 1S/C12H4Cl5NO2/c13-4-1-5(9(16)6(14)2-4)11-10(17)8(12(19)20)7(15)3-18-11/h1-3H,(H,19,20)
- InChIKey: YVSNXYHAYTWMKX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)C(=CN=C1C1C=C(C=C(C=1Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 370.865517 g/mol
- どういたいしつりょう: 368.868467 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 50.2
- ぶんしりょう: 371.4
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031500-250mg |
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid |
1361650-70-5 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013031500-1g |
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid |
1361650-70-5 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
| Alichem | A013031500-500mg |
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid |
1361650-70-5 | 97% | 500mg |
863.90 USD | 2021-06-22 |
3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1361650-70-5 (3,5-Dichloro-2-(2,3,5-trichlorophenyl)isonicotinic acid) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
